molecular formula C17H20N4O2 B14004080 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-7-(phenylmethyl)- CAS No. 58481-23-5

1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-7-(phenylmethyl)-

Cat. No.: B14004080
CAS No.: 58481-23-5
M. Wt: 312.37 g/mol
InChI Key: GNMXTSLAYORZNW-UHFFFAOYSA-N
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Description

1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-7-(phenylmethyl)- is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure and properties, which make it a subject of interest in scientific research.

Preparation Methods

The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-7-(phenylmethyl)- involves multiple steps and specific reaction conditions. The synthetic routes typically include the following steps:

    Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Substitution Reactions:

    Cyclization: The final step involves cyclization to form the complete purine structure.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-7-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments in the presence of water and acids or bases.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-7-(phenylmethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-7-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-7-(phenylmethyl)- can be compared with other similar compounds, such as:

    Caffeine: Another purine derivative with stimulant properties.

    Theobromine: A compound found in chocolate with similar structural features.

    Theophylline: Used in the treatment of respiratory diseases due to its bronchodilator effects.

The uniqueness of 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-7-(phenylmethyl)- lies in its specific substitutions, which confer distinct chemical and biological properties.

Properties

CAS No.

58481-23-5

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

7-benzyl-1-methyl-3-(2-methylpropyl)purine-2,6-dione

InChI

InChI=1S/C17H20N4O2/c1-12(2)9-21-15-14(16(22)19(3)17(21)23)20(11-18-15)10-13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3

InChI Key

GNMXTSLAYORZNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=CC=CC=C3

Origin of Product

United States

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